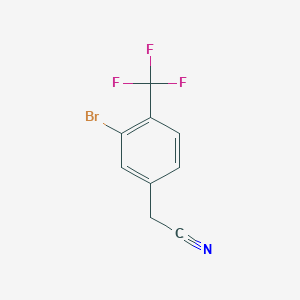

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile

Overview

Description

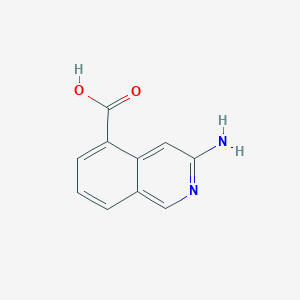

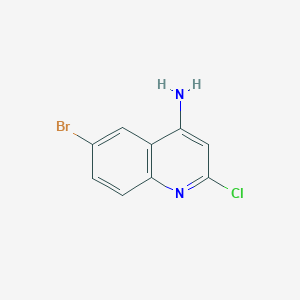

“2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the CAS number 1214372-42-5 . It is used as a pharmaceutical intermediate . The molecular formula of this compound is C9H5BrF3N and it has a molecular weight of 264.04 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: FC(F)(F)C1=CC(Br)=C(CC#N)C=C1 .Physical And Chemical Properties Analysis

This compound has a density of 1.626, a boiling point of 265°C to 266°C, and a refractive index of 1.502 . It is slightly soluble in water .Scientific Research Applications

Electrochemical Studies : Studies have explored the electrochemical oxidation reactions involving similar compounds in acetonitrile. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile was examined, revealing insights into electron transfer mechanisms and mediated oxidation reactions (Wain et al., 2006).

Redox Behavior : Research on the redox behavior of various compounds, including those with trifluoromethylsulfonyl groups in acetonitrile, has been conducted. These studies provide valuable information on the electrochemical properties and potential applications of such compounds (Sherman et al., 1974).

Nuclear Fluorination : The nuclear fluorination of certain compounds in acetonitrile has been investigated, offering insights into chemical reactions and mechanisms that could be relevant for the study of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (Stephens & Blake, 2004).

Lewis Acidity Studies : Research on the Lewis acidity of certain compounds in acetonitrile, like Ph2SbX3, has been conducted. These studies help in understanding the chemical interactions and stability of similar compounds (Bamgboye et al., 1989).

Electro-Oxidation Mechanisms : Investigations into the electro-oxidation of bromide in acetonitrile have been carried out, which could be relevant for understanding the electrochemical properties of similar bromo and trifluoromethyl compounds (Allen et al., 2005).

Friedel-Crafts Alkylation Reactions : Studies have shown that trifluoromethanesulfonic acid in acetonitrile can efficiently catalyze Friedel-Crafts alkylations, which might be relevant for reactions involving this compound (Wilsdorf et al., 2013).

Photochemical Reactions : Research into the photochemistry of related polyhaloarenes in acetonitrile, focusing on reactions such as photohydrodehalogenation, offers insights into potential photochemical applications of this compound (Freeman et al., 1996).

Ionic Liquid Crystals Studies : The properties of ionic liquid crystals in acetonitrile have been investigated, providing a basis for understanding the behavior of similar compounds in different states (Gowda et al., 2004).

Safety and Hazards

“2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile” is considered hazardous. It is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One of the derivatives of this compound exhibited significant antitubercular activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or survival of tuberculosis bacteria.

Biochemical Pathways

Compounds with a trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are involved in the trifluoromethylation of carbon-centered radical intermediates .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability.

Result of Action

Based on the antitubercular activity of one of its derivatives , it can be inferred that the compound may lead to the inhibition of tuberculosis bacteria growth or survival.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. For instance, its solubility in water may affect its distribution in the body and its interaction with its targets. Additionally, storage conditions can impact its stability .

properties

IUPAC Name |

2-[3-bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBURKWVVBNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857438 | |

| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214372-42-5 | |

| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)

![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)

![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)